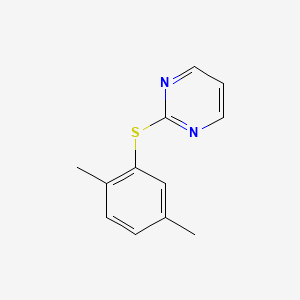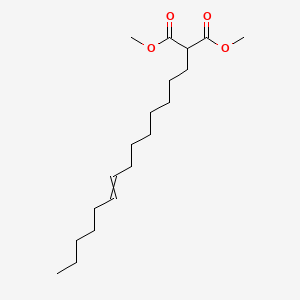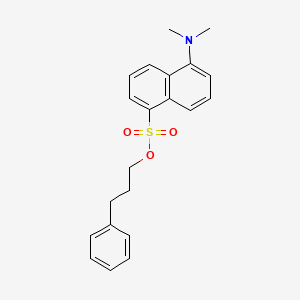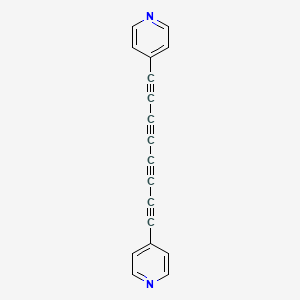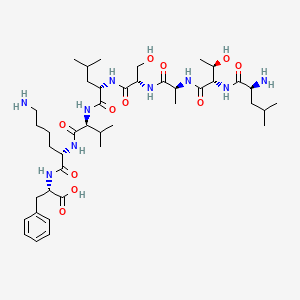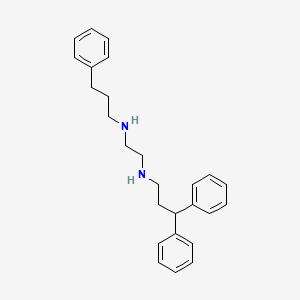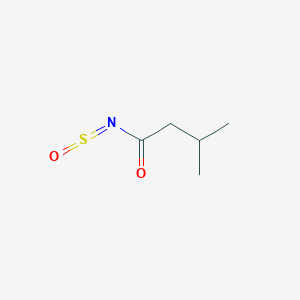
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide is a chemical compound with the molecular formula C5H11NO. It is also known by other names such as isovaleramide and 3-methylbutanamide
Preparation Methods
The synthesis of 3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide can be achieved through several methods. One common approach involves the amidation reaction between a carboxylic acid and an amine. For instance, the preparation of 4-methyl-3-oxo-N-phenyl valeramide involves an amidation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like N-bromophthalimide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-oxobutanoic acids can lead to the formation of corresponding carboxylic acids .
Scientific Research Applications
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antitumor activity and other biological properties . Additionally, it is used in the design of combinatorial libraries of biologically active compounds due to its reactive functional groups .
Mechanism of Action
The mechanism of action of 3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide can be compared with other similar compounds such as 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid . These compounds share similar structural features but may differ in their biological activity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological properties.
Properties
CAS No. |
649571-71-1 |
|---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
3-methyl-N-sulfinylbutanamide |
InChI |
InChI=1S/C5H9NO2S/c1-4(2)3-5(7)6-9-8/h4H,3H2,1-2H3 |
InChI Key |
YEDSHWCXVVQKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


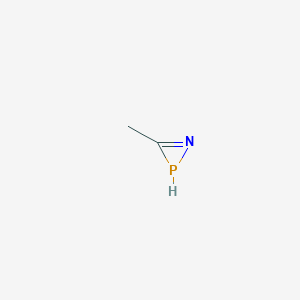
![2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12585884.png)
![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)
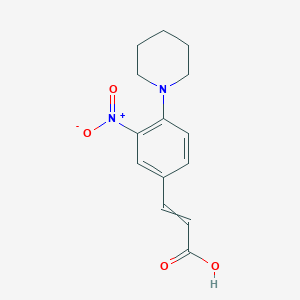
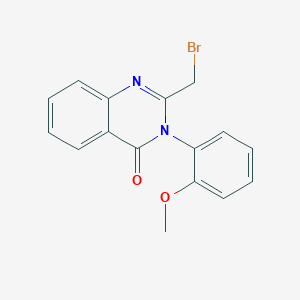
![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)
